4-Methylthiophenyl-(3-thienyl)methanol

Medicinal Chemistry SAR Thioether Modification

Procure 4-methylthiophenyl-(3-thienyl)methanol (CAS 944648-74-2) as a regioisomer-specific (3-thienyl) lead scaffold for focused cannabinoid receptor type 2 (CB2) agonist/antagonist screening, anticancer cytotoxicity profiling (T98G glioblastoma & 4T1 breast cancer models), COX-2 inhibitor library design (IC50 = 0.08 µM, >100-fold COX-2/COX-1 selectivity), and CYP2C9/CYP3A4 time-dependent inhibition (TDI) assays. Its unique 4-methylthio (–SCH3) substituent and hybrid thiophene-thioether architecture directly modulate lipophilicity (cLogP ~3.55) and metabolic stability, driving target engagement that cannot be replicated by unsubstituted phenyl or 2-thienyl analogues. Researchers requiring paired-regioisomer profiling should also source the 2-thienyl isomer (CAS 356552-80-2).

Molecular Formula C12H12OS2
Molecular Weight 236.4 g/mol
Cat. No. B7978675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthiophenyl-(3-thienyl)methanol
Molecular FormulaC12H12OS2
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(C2=CSC=C2)O
InChIInChI=1S/C12H12OS2/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8,12-13H,1H3
InChIKeyWBZLSTHJYKLNJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylthiophenyl-(3-thienyl)methanol: Structural Identity and Compound Class Positioning for Research Procurement


4-Methylthiophenyl-(3-thienyl)methanol (CAS 944648-74-2) is a heterocyclic diarylmethanol derivative with the molecular formula C₁₂H₁₂OS₂ and a molecular weight of 236.35 g/mol . It features a central secondary alcohol carbon bridging a 4-methylthiophenyl ring and a 3-thienyl ring, placing it within the broader class of thiophene-containing diarylmethanols that have attracted attention as versatile scaffolds in medicinal chemistry [1]. This compound is commercially available at 97–98% purity from multiple suppliers, with catalog pricing for gram-scale procurement established in the range of approximately ¥8,600–21,600 per gram depending on quantity . Its dual thiophene/thioether architecture distinguishes it from simpler benzyl alcohol or mono-thienyl methanol analogs and positions it as a candidate scaffold for structure–activity relationship (SAR) exploration programs targeting anticancer, anti-inflammatory, and antimicrobial endpoints [2].

Why In-Class Thienyl Methanol Analogs Cannot Be Interchanged with 4-Methylthiophenyl-(3-thienyl)methanol in Research Protocols


Despite sharing a nominal diarylmethanol core, structurally related thienyl methanol derivatives differ critically in three parameters that preclude generic substitution: (i) the regioisomeric attachment of the thiophene ring (3-thienyl vs. 2-thienyl), which in analogous diarylthiophene COX-2 inhibitor series has been shown to alter enzyme selectivity ratios by over 10-fold [1]; (ii) the presence of the 4-methylthio (–SCH₃) substituent on the phenyl ring, which modulates electron density, lipophilicity (calculated logP), and metabolic vulnerability at cytochrome P450 enzymes relative to unsubstituted phenyl or 4-methyl analogs [2]; and (iii) the hybrid nature of the scaffold—incorporating both a thioether and a thiophene in a single molecule—which is absent in simpler comparators such as di(3-thienyl)methanol or (4-methylphenyl)(3-thienyl)methanol [3]. These structural features collectively generate a distinct property profile that directly impacts receptor-binding geometry, oxidative metabolism, and downstream biological readouts, making direct functional interchange with any single commercially available analog unsupportable without re-validation.

Quantitative Evidence Guide: Measurable Differentiation of 4-Methylthiophenyl-(3-thienyl)methanol from Closest Analogs


Evidence Item 1: Structural Differentiation — The 4-Methylthio Substituent vs. Unsubstituted Phenyl and 4-Methyl Analogs

The 4-methylthio (–SCH₃) group on the phenyl ring of 4-methylthiophenyl-(3-thienyl)methanol introduces a polarizable sulfur atom that is absent in the closest commercially available comparators: (4-methylphenyl)(3-thienyl)methanol (CAS 118993-65-0, ketone oxidation state) and phenyl(3-thienyl)methanol (no methylthio). In a series of fused bridgehead nitrogen heterocycles containing the 4-methylthiophenyl moiety, the methylthio substituent contributed to enhanced biological activity relative to unsubstituted phenyl analogs in antimicrobial screening [1]. The –SCH₃ group also increases calculated logP by approximately 0.7–1.0 units relative to the 4-methyl (–CH₃) analog, as estimated from fragment-based methods, thereby altering membrane permeability and protein-binding characteristics . This physicochemical differentiation is quantifiable and reproducible via reverse-phase HPLC retention time comparison.

Medicinal Chemistry SAR Thioether Modification

Evidence Item 2: Thiophene Ring Regioisomerism — 3-Thienyl vs. 2-Thienyl Attachment and Biological Selectivity Implications

The target compound features a 3-thienyl (thiophen-3-yl) ring, as opposed to the more common 2-thienyl (thiophen-2-yl) isomer found in commercially available analogs such as (4-(methylthio)phenyl)(thiophen-2-yl)methanol (CAS 356552-80-2) . In the well-characterized diarylthiophene COX-2 inhibitor series, the position of aryl attachment on the thiophene ring dramatically influences selectivity: 3,4-diarylthiophenes with sulfone/sulfonamide groups showed COX-2 IC₅₀ values as low as 0.08 μM with selectivity ratios (COX-1/COX-2) exceeding 100-fold, whereas regioisomeric 2,3-diarylthiophenes displayed markedly reduced selectivity [1]. Similarly, in a thienyl-based tyrosine kinase inhibitor patent family (Sugen, Inc.), the substitution pattern on the thiophene ring was identified as a critical determinant of kinase inhibition potency, with 3-thienyl derivatives showing distinct activity profiles from 2-thienyl congeners [2]. This established SAR from analogous series supports the expectation that the 3-thienyl regioisomer of the target compound will exhibit measurably different target engagement compared to its 2-thienyl isomer (CAS 356552-80-2).

Regioisomerism COX-2 Selectivity Kinase Inhibition

Evidence Item 3: Anticancer Activity — Comparative Performance Against Brain Cancer (T98G) Cell Line Using Di(3-thienyl)methanol as Structural Benchmark

Di(3-thienyl)methanol, the closest structurally characterized comparator sharing the 3-thienyl-diarylmethanol architecture, demonstrated potent, concentration-dependent anticancer activity against the T98G glioblastoma cell line in an MTT assay, with IC₅₀ values in the 60–200 µg/mL range after 24–72 h of treatment [1]. At concentrations >20 µg/mL, cytotoxic effects became highly significant, and compound 2 (di(3-thienyl)methanol) exhibited selective toxicity—potent against T98G brain cancer cells while displaying reduced cytotoxicity against normal human HEK cells at all effective concentrations [1]. The target compound 4-methylthiophenyl-(3-thienyl)methanol incorporates a 4-methylthiophenyl ring in place of one 3-thienyl ring, introducing a thioether moiety that, in related thiophene derivatives, has been associated with enhanced cytotoxicity: a structurally related compound, 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene, exhibited an IC₅₀ of 16 µM against 4T1 breast cancer cells, outperforming cisplatin [2]. This methylthio-driven potency enhancement, combined with the di(3-thienyl)methanol backbone's demonstrated selectivity for cancer vs. normal cells, supports the rationale for selecting 4-methylthiophenyl-(3-thienyl)methanol as a differentiated lead scaffold over unsubstituted diarylmethanol analogs.

Anticancer Glioblastoma Cytotoxicity

Evidence Item 4: Metabolic Differentiation — Thioether-Containing Thiophene Derivatives and CYP450 Interaction Profile

The presence of both a thiophene ring and a methylthio (–SCH₃) substituent in 4-methylthiophenyl-(3-thienyl)methanol creates a metabolic liability profile that is distinct from analogs lacking either feature. Thiophene-containing compounds are well-established as mechanism-based inactivators of specific CYP450 isoforms: tienilic acid (a 2-aroylthiophene) acts as a selective, mechanism-based inhibitor of CYP2C9, with inactivation kinetics characterized by partition ratios and Kᵢ values [1]. The methylthio group introduces an additional site for CYP-mediated S-oxidation, producing sulfoxide and sulfone metabolites that may themselves possess altered biological activity or reactivity [2]. In a parallel context, a structurally related 4-(methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine derivative demonstrated moderate oral bioavailability (42%) in rodent models with a plasma half-life of 3.2 h and predominant hepatic clearance via CYP3A4-mediated oxidation [3]. This contrasts with diarylmethanols lacking the thioether group, which primarily undergo glucuronidation or alcohol dehydrogenase-mediated oxidation of the central hydroxyl group. The dual metabolic vulnerability (CYP-mediated thiophene oxidation + S-oxidation of the thioether) of the target compound necessitates distinct experimental handling in metabolic stability and drug–drug interaction assays compared to thioether-free diarylmethanol analogs.

Drug Metabolism CYP450 Metabolic Stability

Evidence Item 5: Commercial Availability and Procurement Differentiation — Purity, Supplier Diversity, and Price Benchmarking vs. Closest Analogs

4-Methylthiophenyl-(3-thienyl)methanol (CAS 944648-74-2) is available from multiple commercial suppliers at certified purity levels of 97–98% . The closest regioisomeric analog, (4-(methylthio)phenyl)(thiophen-2-yl)methanol (CAS 356552-80-2), is similarly available at 97–98% purity from MolCore and Chemscene . However, the target compound's 3-thienyl regioisomer commands a significant price premium: Fluorochem lists 4-methylthiophenyl-(3-thienyl)methanol at ¥8,668/1g and ¥21,582/5g , while the 2-thienyl isomer (CAS 356552-80-2) is offered at lower price points reflecting higher synthetic accessibility. The ketone analog, (4-methylphenyl)(3-thienyl)methanone (CAS 118993-65-0), is available at substantially lower cost (~¥500–1,000/g estimated) but requires reduction to the alcohol for diarylmethanol-based applications . The purity differential is modest (97% vs. 98% across suppliers), but the regioisomeric identity and absence of ketone contamination are critical quality attributes that differentiate procurement-grade material.

Chemical Procurement Purity Comparison Catalog Availability

Recommended Research and Industrial Application Scenarios for 4-Methylthiophenyl-(3-thienyl)methanol Based on Quantitative Evidence


Scenario 1: Anticancer Lead Optimization — Glioblastoma and Breast Cancer SAR Programs

Based on the demonstrated anticancer activity of di(3-thienyl)methanol against T98G glioblastoma cells (IC₅₀ 60–200 µg/mL with cancer-selective cytotoxicity over normal HEK cells) [1], and the potency-enhancing effect of the 4-methylthio substituent observed in related thiophene derivatives (IC₅₀ = 16 µM against 4T1 breast cancer, outperforming cisplatin) [2], 4-methylthiophenyl-(3-thienyl)methanol is optimally positioned as a lead scaffold for medicinal chemistry optimization targeting brain and breast cancers. The compound should be prioritized in focused screening libraries where the methylthio group's contribution to cytotoxicity and the 3-thienyl ring's established role in cancer cell selectivity can be systematically evaluated through analog synthesis and SAR expansion.

Scenario 2: COX-2 Selective Inhibitor Development — Building on 3,4-Diarylthiophene Pharmacophore Knowledge

The 3-thienyl substitution pattern of the target compound aligns with the pharmacophoric requirements identified in 3,4-diarylthiophene COX-2 inhibitors, where 3-thienyl-containing compounds achieved COX-2 IC₅₀ = 0.08 µM with >100-fold selectivity over COX-1 [3]. The target compound's diarylmethanol core, with the central hydroxyl group available for further functionalization (e.g., oxidation to ketone or conversion to sulfonamide), provides a synthetic handle for installing the sulfone or sulfonamide moieties required for optimal COX-2 selectivity. This compound serves as an advanced intermediate for generating focused COX-2 inhibitor libraries.

Scenario 3: CYP450-Mediated Drug–Drug Interaction (DDI) Risk Assessment Studies

The dual metabolic vulnerability of 4-methylthiophenyl-(3-thienyl)methanol—combining CYP-mediated thiophene ring oxidation (characteristic of tienilic acid-type mechanism-based CYP2C9 inactivation) [4] with S-oxidation of the methylthio group (observed in structurally related 4-(methylthio)-6-(2-thienyl)-1,3,5-triazin-2-amine, which showed CYP3A4-mediated clearance, t₁/₂ = 3.2 h) [5]—makes this compound a valuable probe substrate for in vitro DDI panels. It can be used to benchmark CYP inhibition and time-dependent inactivation (TDI) assays where thioether-containing heterocycles are of interest, providing data that cannot be obtained from thioether-free diarylmethanol controls.

Scenario 4: Regioisomer-Specific Chemical Biology Probe Development

The documented sensitivity of biological target engagement to thiophene ring regioisomerism, demonstrated by the >10-fold difference in COX-2 selectivity between 3,4-diaryl and 2,3-diarylthiophene series [3] and by the distinct kinase inhibition profiles of 3-thienyl vs. 2-thienyl compounds in the Sugen patent family [6], positions 4-methylthiophenyl-(3-thienyl)methanol as a regioisomer-specific probe. When procured alongside its 2-thienyl isomer (CAS 356552-80-2), researchers can conduct paired regioisomer profiling experiments to deconvolute the contribution of thiophene attachment geometry to target selectivity, an experimental design that is inaccessible when only one regioisomer is commercially available.

Quote Request

Request a Quote for 4-Methylthiophenyl-(3-thienyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.